molecular formula C10H7ClFN3O2 B3079250 1-(2-Chloro-6-fluoro-benzyl)-1H-[1,2,3]triazole-4-carboxylic acid CAS No. 106308-57-0

1-(2-Chloro-6-fluoro-benzyl)-1H-[1,2,3]triazole-4-carboxylic acid

Cat. No. B3079250
CAS RN: 106308-57-0
M. Wt: 255.63 g/mol
InChI Key: VYWRVJMXJSWKDJ-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluoro-benzyl)-1H-[1,2,3]triazole-4-carboxylic acid is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The compound also contains a carboxylic acid group, a benzyl group with chlorine and fluorine substituents .


Synthesis Analysis

The synthesis of 1,2,4-triazoles typically involves the reaction of aminonitrile with various alkyl and aryl nitriles, catalyzed by iron (III) chloride . The synthesis can also involve diazotization of 4-chloroaniline by sodium nitrite followed by reaction with 2-aminoacetonitrile hydrochloride .


Molecular Structure Analysis

The molecular structure of 1-(2-Chloro-6-fluoro-benzyl)-1H-[1,2,3]triazole-4-carboxylic acid is characterized by a triazole ring, a benzyl group, and a carboxylic acid group. The triazole ring is a heterocyclic compound containing three nitrogen atoms and two carbon atoms . The benzyl group is a substituent derived from benzene, and in this case, it has chlorine and fluorine atoms attached to it .


Chemical Reactions Analysis

The chemical reactions involving 1-(2-Chloro-6-fluoro-benzyl)-1H-[1,2,3]triazole-4-carboxylic acid are likely to be influenced by the presence of the triazole ring, the benzyl group, and the carboxylic acid group. The triazole ring can participate in various reactions such as hydrogen-bonding and dipole interactions with biological receptors . The benzyl group, particularly at the benzylic position, can undergo free radical bromination, nucleophilic substitution, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2-Chloro-6-fluoro-benzyl)-1H-[1,2,3]triazole-4-carboxylic acid would depend on its molecular structure. The presence of the triazole ring, the benzyl group, and the carboxylic acid group would influence properties such as polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

1,2,3-Triazole derivatives have been synthesized and characterized for their unique chemical properties and potential applications. For instance, efficient synthesis methods have been developed for 5-fluoroalkylated 1H-1,2,3-triazoles, showcasing their utility in creating novel compounds with potential biological significance (Peng & Zhu, 2003). Another study highlights the synthesis of 1H-1,3-benzazaphospholes from various substituted carboxylic acid anilides, demonstrating the diverse reactivity and utility of triazole-containing compounds in synthetic chemistry (Heinicke et al., 2001).

Future Directions

The future directions for research on 1-(2-Chloro-6-fluoro-benzyl)-1H-[1,2,3]triazole-4-carboxylic acid could include exploring its potential applications in pharmaceuticals and other fields. Given the biological activity of triazole-containing compounds, it could be of interest in drug discovery studies against various diseases .

Mechanism of Action

Target of Action

It’s known that the 1,2,3-triazole ring is known to inhibit both acetylcholinesterase (ache) and butyrylcholinesterase (buche) activities . These enzymes are crucial in the nervous system, as they are responsible for the breakdown of acetylcholine, a key neurotransmitter.

Mode of Action

The 1,2,3-triazole ring is known to interact with its targets (ache and buche) by inhibiting their activities . This inhibition could lead to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission.

Pharmacokinetics

It’s known that the 1,2,3-triazole ring possesses low multidrug resistance, low toxicity, high bioavailability, and stability in both acidic and basic conditions . These properties suggest that the compound could have favorable absorption, distribution, metabolism, and excretion (ADME) characteristics.

Action Environment

It’s known that the 1,2,3-triazole ring is stable in both acidic and basic conditions , suggesting that it could maintain its efficacy in various physiological environments.

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3O2/c11-7-2-1-3-8(12)6(7)4-15-5-9(10(16)17)13-14-15/h1-3,5H,4H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWRVJMXJSWKDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=C(N=N2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

27.5 g (0.15 mole) of 6-chloro-2-fluorobenzyl azide and 10.5 g (0.15 mole) of propinecarboxylic acid in 300 ml of toluene are heated for 3 hours to 90° C. After cooling, the crystals are filtered with suction and recrystallised from acetonitrile to give 1-(6-chloro-2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid with a melting point of 182° C. (dec.).
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Chloro-6-fluoro-benzyl)-1H-[1,2,3]triazole-4-carboxylic acid
Reactant of Route 2
1-(2-Chloro-6-fluoro-benzyl)-1H-[1,2,3]triazole-4-carboxylic acid
Reactant of Route 3
1-(2-Chloro-6-fluoro-benzyl)-1H-[1,2,3]triazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(2-Chloro-6-fluoro-benzyl)-1H-[1,2,3]triazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(2-Chloro-6-fluoro-benzyl)-1H-[1,2,3]triazole-4-carboxylic acid
Reactant of Route 6
1-(2-Chloro-6-fluoro-benzyl)-1H-[1,2,3]triazole-4-carboxylic acid

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